molecular formula C14H8O8 B089546 1,4,5,8-Naphthalenetetracarboxylic acid CAS No. 128-97-2

1,4,5,8-Naphthalenetetracarboxylic acid

Cat. No. B089546
CAS RN: 128-97-2
M. Wt: 304.21 g/mol
InChI Key: OLAPPGSPBNVTRF-UHFFFAOYSA-N
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Patent
US05254796

Procedure details

In the aqueous-alkaline hypohalite oxidation of organic compounds, in particular in the alkaline hypochlorite oxidation of 2,7-dibromodiindanedione (3) to give the tetraalkali metal salt of naphthalene-1,4,5,8-tetracarboxylic acid, the ecological pollution by halogen-containing compounds of the classes CHX3 and CX4, in which X is chlorine, bromine or a combination thereof, is eliminated by carrying out the aqueous-alkaline hypohalite oxidation at a temperature of between 20° and 60° C., preferably 40° to 55° C., in a closed vessel under the autogenous pressure which is established at the corresponding temperature, subjecting the reaction mixture, after the oxidation has ended, to a heat treatment at a temperature of between 90° and 120° C., preferably 90° to 100° C., under the autogenous pressure of 1 to 10 bar, preferably 1 to 5 bar, which is established, in the presence of sulfite, cooling the resulting suspension of the tetrasodium salt of naphthalene-1,4,5,8-tetracarboxylic acid, after the reaction vessel has been let down, to a temperature of below 40° C., preferably to 20° to 30° C., subsequently adjusting the pH to 4.5 to 5 by acidification, isolating the resulting disodium salt of naphthalene-1,4,5,8-tetracarboxylic acid, converting this salt into the tetrasodium salt of naphthalene-1,4,5,8-tetracarboxylic acid in an aqueous alkali metal hydroxide solution and, if appropriate after removal of insoluble impurities, precipitating naphthalene-1,4,5,8-tetracarboxylic acid 1,8-monoanhydride by acidification to a pH of less than 2, preferably less than 1, at a temperature of 80° to 100° C.
[Compound]
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CHX3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CX4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hypohalite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
ClCl.BrBr.S([O-])([O-])=O.C1C(C(N)=O)=CN(C2OC(COP(OP(OCC3OC(N4C5N=CN=C(N)C=5N=C4)C(OP([O-])([O-])=O)C3O)([O-])=O)([O-])=O)C(O)C2O)C=C1.[Na+:57].[Na+:58].[Na+].[Na+].[C:61]1([C:80]([OH:82])=[O:81])[C:70]2[C:69]([C:71]([OH:73])=[O:72])=[CH:68][CH:67]=[C:66]([C:74]([OH:76])=[O:75])[C:65]=2[C:64]([C:77]([OH:79])=[O:78])=[CH:63][CH:62]=1>>[Na:57][Na:58].[C:61]1([C:80]([OH:82])=[O:81])[C:70]2[C:69]([C:71]([OH:73])=[O:72])=[CH:68][CH:67]=[C:66]([C:74]([OH:76])=[O:75])[C:65]=2[C:64]([C:77]([OH:79])=[O:78])=[CH:63][CH:62]=1 |f:3.4.5.6.7|

Inputs

Step One
Name
halogen
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
CHX3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
CX4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
hypohalite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CN=C5N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=2C(=CC=C(C12)C(=O)O)C(=O)O)C(=O)O)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a temperature of between 20° and 60° C., preferably 40° to 55° C.
CUSTOM
Type
CUSTOM
Details
in a closed vessel under the autogenous pressure which is established at the corresponding temperature
CUSTOM
Type
CUSTOM
Details
has ended, to a heat treatment at a temperature of between 90° and 120° C., preferably 90° to 100° C., under the autogenous pressure of 1 to 10 bar, preferably 1 to 5 bar, which
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
has been let down, to a temperature of below 40° C., preferably to 20° to 30° C.

Outcomes

Product
Name
Type
product
Smiles
[Na][Na]
Name
Type
product
Smiles
C1(=CC=C(C=2C(=CC=C(C12)C(=O)O)C(=O)O)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.